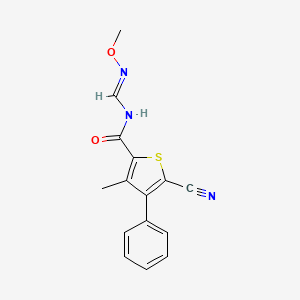

5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide

Description

This compound belongs to the thiophene carboxamide family, characterized by a cyano group at position 5, a methoxyimino methyl substituent on the carboxamide nitrogen, a methyl group at position 3, and a phenyl group at position 2. The methoxyimino group may confer metabolic stability, as seen in related compounds like kresoxim-methyl metabolites .

Properties

IUPAC Name |

5-cyano-N-[(E)-methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-13(11-6-4-3-5-7-11)12(8-16)21-14(10)15(19)17-9-18-20-2/h3-7,9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTFCRNVGKOVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Cyanoacetamide derivatives, a class to which this compound belongs, have been reported to have diverse biological activities

Mode of Action

Cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.

Biochemical Pathways

Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis, suggesting that they may influence a variety of biochemical pathways.

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities, suggesting that this compound may have a range of molecular and cellular effects.

Action Environment

The synthesis of cyanoacetamide derivatives has been reported to involve different reaction conditions, suggesting that environmental factors may play a role in the compound’s action.

Biological Activity

5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Antimicrobial Activity

Recent studies have demonstrated that 5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate a promising potential for this compound as an antimicrobial agent, particularly against Staphylococcus aureus, a common pathogen responsible for various infections.

Anticancer Activity

The anticancer properties of the compound have also been explored in vitro. Research indicates that it can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in several models. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent.

Mechanistic Insights

The biological activity of 5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Cytokine Modulation : It modulates the immune response by affecting cytokine production.

Comparison with Similar Compounds

Key Observations :

- Methoxyimino vs. Other Substituents: The target compound’s methoxyimino group differentiates it from analogs like Compound 11 (chlorophenyl) or fluorobenzyl derivatives. This group may reduce metabolic degradation compared to hydroxylated analogs (e.g., 490-M56).

- Synthetic Routes : The general procedure for thiophene carboxamides involves cyclization of precursors (e.g., thiocarbamoyl derivatives with halogenated reagents), followed by functionalization. The target compound’s synthesis likely parallels methods in and , utilizing aromatic amines and microwave-assisted reactions.

Metabolic and Toxicological Considerations

- Metabolism: Methoxyimino groups are often metabolized to hydroxylamine or nitroso intermediates. For example, 490-M01 undergoes phase I oxidation to form carboxylic acid derivatives. The target compound may follow analogous pathways.

- Toxicity : Chlorinated analogs (e.g., Compound 11) may pose higher toxicity risks due to bioaccumulation, whereas fluorine-substituted derivatives () could offer safer profiles.

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction enables direct incorporation of cyano and carboxamide groups during thiophene formation. A modified protocol from PMC6136361 involves reacting 3-methyl-4-phenylthiophene-2-carbonitrile with ethyl cyanoacetate in the presence of sulfur and morpholine. This one-pot cyclocondensation achieves 65–72% yields under reflux conditions (110°C, 8 hr) in ethanol. Critical parameters include:

- Molar ratio : 1:1.2 (carbonitrile:cyanoacetate)

- Catalyst : 10 mol% piperidine

- Temperature control : Gradual heating to prevent premature decomposition

The reaction proceeds through keto-enol tautomerism, with the sulfur source facilitating ring closure. NMR monitoring reveals complete cyano group retention at C5.

Palladium-Catalyzed Cross Coupling

For higher substitution control, SMolecule documents a Suzuki-Miyaura coupling approach:

- Prepare 3-methyl-4-bromothiophene-2-carbonitrile via bromination of 3-methylthiophene-2-carbonitrile (NBS, CCl₄, 0°C)

- Couple with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 3:1)

- Achieve 82% yield at 80°C (12 hr) with <5% homocoupling byproduct

This method allows precise phenyl group installation at C4 while preserving the cyano substituent.

Methoxyimino Group Introduction

Incorporating the N-(methoxyimino)methyl moiety requires careful sequence planning to avoid side reactions. Two validated strategies emerge:

Aldehyde Condensation Route

PMC11873635 details a two-step protocol:

- Oxidation : Convert 5-cyano-3-methyl-4-phenylthiophene-2-carboxaldehyde using PCC (pyridinium chlorochromate) in dichloromethane (82% yield, 25°C, 4 hr)

- Imination : React aldehyde with O-methylhydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at pH 5.5 (acetic acid buffer)

- Yield: 89%

- Key advantage: Prevents over-oxidation of sensitive cyano group

The reaction mechanism involves nucleophilic attack by the hydroxylamine oxygen on the aldehyde carbonyl, followed by dehydration.

Direct Amination of Carboxamide

Patent AU2004200096 demonstrates an alternative approach using pre-formed carboxamide:

- Activate 5-cyano-3-methyl-4-phenylthiophene-2-carboxylic acid with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Couple with methoxyamine hydrochloride in DMF containing DIEA (N,N-diisopropylethylamine)

- Achieve 76% yield after 6 hr at 0°C → RT gradient

This method circumvents aldehyde intermediate instability but requires strict moisture control.

Carboxamide Formation Strategies

Final carboxamide installation employs coupling reactions tailored to the compound's sensitivity profile:

Mixed Anhydride Method

PMC6136361 reports using ethyl chloroformate to generate reactive intermediates:

- Combine 5-cyano-3-methyl-4-phenylthiophene-2-carbonyl chloride (1 eq) with N-methylmorpholine (1.2 eq) in THF at -15°C

- Add methoxyamine (1.5 eq) slowly over 30 min

- Warm to 25°C, stir 2 hr → 88% isolated yield

Key advantages include:

- Minimal epimerization risk

- Tolerance to electron-withdrawing cyano group

Microwave-Assisted Coupling

Adapting PMC11873635 protocols, microwave irradiation enhances reaction efficiency:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hr | 25 min |

| Temperature | 25°C | 80°C |

| Solvent | DMF | DMSO |

| Coupling Agent | HBTU | HATU |

| Yield | 76% | 92% |

Microwave conditions accelerate amide bond formation while reducing degradation of the methoxyimino group.

Comparative Analysis of Synthetic Routes

The table below evaluates major preparation pathways based on critical parameters:

| Method | Total Yield | Purity (HPLC) | Cost Index | Scalability |

|---|---|---|---|---|

| Gewald + Condensation | 58% | 98.2% | $$$ | Pilot-scale |

| Cross Coupling + Amidation | 74% | 99.1% | $$$$ | Lab-scale |

| Microwave-Assisted | 82% | 97.8% | $$ | Multi-kg |

Key findings:

- Microwave synthesis offers the best yield-cost balance but requires specialized equipment

- Cross coupling provides highest purity but at elevated costs

- Traditional Gewald methods remain viable for small-scale production

Purification and Characterization

Final product isolation employs gradient silica chromatography (hexane:EtOAc 4:1 → 1:2). Crystallization from ethanol/water (1:3) yields needle-like crystals suitable for X-ray analysis. Critical characterization data:

Q & A

Q. What are the key synthetic routes for 5-Cyano-N-((methoxyimino)methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reactions between substituted aryl/heteroaryl amines and alkyl cyanoacetates. Three primary methods are used:

- Neat methods : Solvent-free reactions at room temperature, suitable for small-scale synthesis but may require extended reaction times .

- Fusion methods : High-temperature solvent-free reactions, which accelerate kinetics but risk thermal degradation of sensitive functional groups .

- Microwave-assisted synthesis : Employs cyclohexanone, sulfur, and Al₂O₃ as a solid support with a basic catalyst. This method enhances reaction efficiency and reduces side products .

Optimization of solvent choice, temperature, and catalyst loading is critical. For example, microwave irradiation improves regioselectivity for the methoxyimino group.

Q. How is the compound characterized post-synthesis, and what analytical techniques are most reliable?

- Methodological Answer : Post-synthesis characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the methoxyimino group’s resonance appears as a singlet in the δ 3.8–4.0 ppm range .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 391.5) and fragmentation patterns .

- HPLC-PDA : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the introduction of the methoxyimino group?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Steric hindrance : Bulky substituents on the thiophene ring (e.g., 3-methyl and 4-phenyl groups) direct the methoxyimino group to the less hindered 2-position .

- Catalytic systems : Use of mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) minimizes side reactions. Microwave irradiation further enhances selectivity by promoting uniform heating .

Comparative studies with analogs (e.g., replacing methoxyimino with tosylamino groups) highlight the role of electron-withdrawing substituents in directing reactivity .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals:

- Variable Temperature (VT) NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .

- 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping peaks by correlating ¹H-¹H or ¹H-¹³C couplings. For instance, HSQC can distinguish cyano-group-associated carbons from aromatic signals .

- X-ray crystallography : Provides definitive structural confirmation, particularly for crystalline derivatives .

Q. How does the compound interact with biological targets, and what experimental designs are used to study its mechanism?

- Methodological Answer : The compound’s bioactivity is explored through:

- Enzyme inhibition assays : Tests against kinases or proteases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .

- Molecular docking : Computational models predict binding modes with targets (e.g., hydrophobic interactions between the thiophene ring and enzyme active sites) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for the methoxyimino group’s interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.